(2-Ethenylphenyl)methyl 4-hydroxybenzoate
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Overview
Description
(2-Ethenylphenyl)methyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-hydroxybenzoic acid with (2-ethenylphenyl)methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethenylphenyl)methyl 4-hydroxybenzoate typically involves the esterification reaction between 4-hydroxybenzoic acid and (2-ethenylphenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2-Ethenylphenyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2-Ethenylphenyl)methyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-ethenylphenyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor to (2-ethenylphenyl)methyl 4-hydroxybenzoate, known for its use in the synthesis of parabens.
2-Hydroxybenzoic acid (Salicylic acid): An isomer of 4-hydroxybenzoic acid, widely used in the pharmaceutical industry.
3-Hydroxybenzoic acid: Another isomer with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
89437-06-9 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2-ethenylphenyl)methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C16H14O3/c1-2-12-5-3-4-6-14(12)11-19-16(18)13-7-9-15(17)10-8-13/h2-10,17H,1,11H2 |
InChI Key |
BULCDBZGDCJQQC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1COC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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